molecular formula C8H6ClN3 B2453764 3-(3-Chlorophenyl)-1,2,4-triazole CAS No. 52853-74-4

3-(3-Chlorophenyl)-1,2,4-triazole

Cat. No. B2453764
CAS RN: 52853-74-4
M. Wt: 179.61
InChI Key: RCYNSIUZTQULBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Chlorophenyl)-1,2,4-triazole” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The 3-chlorophenyl group indicates the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached to the third carbon .


Synthesis Analysis

While specific synthesis methods for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, general methods for synthesizing triazole derivatives often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-1,2,4-triazole” would consist of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms .

Scientific Research Applications

Corrosion Inhibition

  • Triazole derivatives, including those similar to 3-(3-Chlorophenyl)-1,2,4-triazole, have been studied for their efficiency in preventing corrosion and dissolution of mild steel in acidic environments. Research indicates that these compounds are effective corrosion inhibitors, with certain triazole derivatives showing up to 99.6% inhibition efficiency. The effectiveness depends on the nature of substituents in the inhibitor molecule and the concentration of the triazole derivatives (Bentiss et al., 2007).

Chemical Reactivity

  • Studies on the reactivity of triazole compounds like 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole have revealed unusual reaction directions leading to the formation of novel compounds. Such research provides insights into the potential of these triazole derivatives in synthesizing new chemical entities (Sakhno et al., 2011).

Antioxidant and Antiradical Activities

  • Some 3-(4-chlorophenyl)-1,2,4-triazole derivatives have been synthesized and tested for their antioxidant and antiradical properties. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and other health-related applications (Bekircan et al., 2008).

Structural and Spectroscopic Studies

  • Detailed structural and spectroscopic studies on various triazole derivatives, including X-ray diffraction and NMR techniques, have been conducted. These studies help in understanding the molecular structure and potential applications of these compounds (Şahin et al., 2014).

Antimicrobial Activity

  • Research has been conducted on the synthesis of novel 3-(3-chlorophenyl)-1,2,4-triazole derivatives and their effectiveness as antimicrobial agents. This research is significant in the development of new drugs and treatments for microbial infections (Purohit et al., 2011).

Growth Inhibition Studies

  • The effects of 3-amino-1,2,4-triazole derivatives on the growth and chlorophyll synthesis in plants have been explored, providing insights into the agricultural and environmental impact of these compounds (Wolf, 1962).

Safety and Hazards

While specific safety and hazard information for “3-(3-Chlorophenyl)-1,2,4-triazole” was not found, related compounds like 3-chlorophenyl isocyanate are known to be hazardous. They can cause severe skin burns and eye damage, respiratory irritation, and may be fatal if inhaled .

Future Directions

While specific future directions for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, research into related compounds continues. For example, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for anticonvulsant and analgesic activities .

Mechanism of Action

Target of Action

The primary target of 3-(3-Chlorophenyl)-1,2,4-triazole is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which is crucial for the production of ATP, the main energy source for cells .

Mode of Action

3-(3-Chlorophenyl)-1,2,4-triazole interacts with its targets by acting as a protonophore . This means it facilitates the movement of protons (H+ ions) across biological membranes. It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption reduces the ability of ATP synthase to function optimally, thereby inhibiting the production of ATP .

Biochemical Pathways

The affected biochemical pathway is the oxidative phosphorylation pathway , which is part of cellular respiration . The disruption of this pathway by 3-(3-Chlorophenyl)-1,2,4-triazole leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .

Pharmacokinetics

It is likely metabolized mainly by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The result of the action of 3-(3-Chlorophenyl)-1,2,4-triazole is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .

properties

IUPAC Name

5-(3-chlorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYNSIUZTQULBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.